Tenifatecan
Overview
Description
Tenifatecan is a lipophilic preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) with potential antineoplastic activity. It is an oil-in-water emulsion of tocopherol covalently linked, via a succinate linker, to SN-38, an active metabolite of the camptothecin derivative irinotecan . This compound is known for its ability to selectively stabilize topoisomerase I-DNA covalent complexes, thereby inhibiting the religation of topoisomerase I-mediated single-stranded DNA breaks and inducing lethal double-stranded DNA breaks . This inhibition of DNA replication ultimately triggers apoptosis .
Preparation Methods
Tenifatecan is synthesized by covalently linking tocopherol to SN-38 via a succinate linker . The preparation involves creating an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to irinotecan . The synthetic route typically involves the following steps:
Synthesis of SN-38: This involves the chemical modification of camptothecin to produce 7-ethyl-10-hydroxycamptothecin.
Linking with Tocopherol: Tocopherol is covalently linked to SN-38 using a succinate linker.
Formation of Emulsion: The resulting compound is then emulsified in an oil-in-water mixture to create this compound.
Chemical Reactions Analysis
Tenifatecan undergoes several types of chemical reactions:
Hydrolysis: The succinate linker is hydrolyzed in vivo to release the active moiety SN-38.
Oxidation and Reduction: As a derivative of camptothecin, this compound can undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species.
Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups on the SN-38 moiety.
Common reagents and conditions used in these reactions include:
Hydrolysis: Typically occurs under physiological conditions.
Oxidation: Can be induced by oxidizing agents such as hydrogen peroxide.
Reduction: Can be facilitated by reducing agents like sodium borohydride.
The major products formed from these reactions include the active metabolite SN-38 and various oxidized or reduced derivatives of the parent compound .
Scientific Research Applications
Tenifatecan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of lipophilic drug formulations and their interactions with biological membranes.
Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition and DNA damage response.
Medicine: this compound is primarily researched for its potential as an anticancer agent.
Mechanism of Action
Tenifatecan exerts its effects by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks . This inhibition of DNA replication leads to the accumulation of DNA damage and ultimately triggers apoptosis . The molecular targets involved in this process include topoisomerase I and the DNA replication machinery .
Comparison with Similar Compounds
Tenifatecan is unique in its formulation as an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to other camptothecin derivatives . Similar compounds include:
Irinotecan: A camptothecin derivative that is metabolized to SN-38 in vivo.
Topotecan: Another camptothecin derivative used as an anticancer agent.
Camptothecin: The parent compound from which this compound is derived.
This compound’s unique formulation and enhanced delivery make it a promising candidate for further research and development in the field of oncology .
Properties
IUPAC Name |
1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZRBUSQSYTTP-PTXGIJCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031352 | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850728-18-6 | |
Record name | Tenifatecan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenifatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIFATECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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